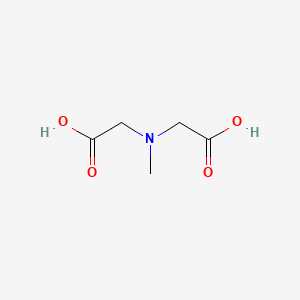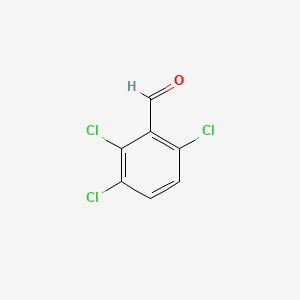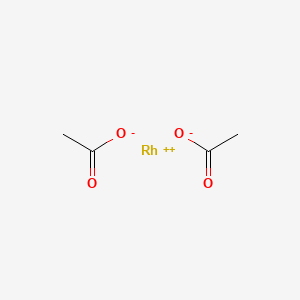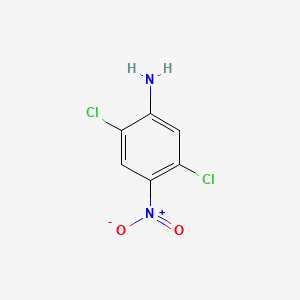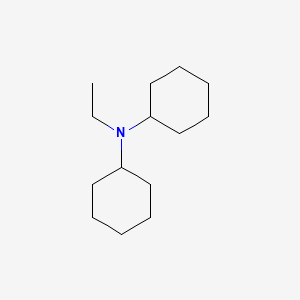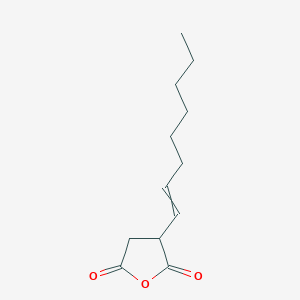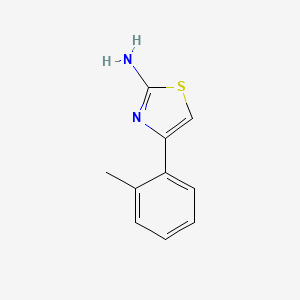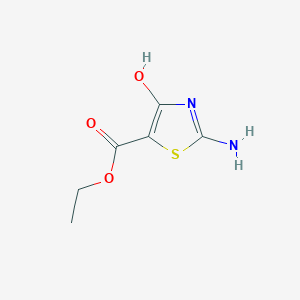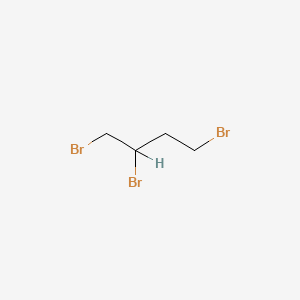
1,2,4-Tribromobutane
Descripción general
Descripción
1,2,4-Tribromobutane is a chemical compound with the molecular formula C4H7Br3 . It has an average mass of 294.810 Da and a monoisotopic mass of 291.809753 Da .
Molecular Structure Analysis
The molecular structure of 1,2,4-Tribromobutane consists of a butane molecule with three bromine atoms attached to the first, second, and fourth carbon atoms . The IUPAC Standard InChI is InChI=1S/C4H7Br3/c5-2-1-4(7)3-6/h4H,1-3H2 .Aplicaciones Científicas De Investigación
NMR Investigations
1,2,4-Tribromobutane and its derivatives have been studied through nuclear magnetic resonance (NMR). For example, Hinton and Jaques (1975) conducted a comprehensive NMR investigation of 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane, a compound closely related to 1,2,4-Tribromobutane. Their study involved determining all 19F, 13C, and 1H chemical shifts and 23 coupling constants, highlighting the compound's complex spin-spin coupling and the effects of temperature and solvent on its chemical shifts and coupling constants (Hinton & Jaques, 1975).
Bromination Studies
Tanner et al. (1984) explored the vapor phase bromination of 2-bromobutane, which yields various dibromobutane and tribromobutane compounds, including 2,2,3-tribromobutane. This study provided insights into the formation of polybrominated products and the thermal instability of β-bromoalkyl radicals (Tanner et al., 1984).
Electrophilic Characteristics
The electrophilic nature of compounds like 1,2,4-Tribromobutane is of interest in studies related to carcinogenicity and mutagenesis. For instance, Loecken et al. (2009) investigated the bis-electrophile diepoxybutane, a key carcinogenic metabolite of 1,3-butadiene, which has similar reactive properties. They explored its ability to cross-link DNA with histones, a mechanism relevant to understanding the mutagenic properties of bis-electrophilic chemicals (Loecken et al., 2009).
Electrochemical Studies
The electrochemical reduction of 1,4-dihalobutanes, including 1,4-dibromobutane, has been researched by Pritts and Peters (1995). Their work involved cyclic voltammetry and controlled-potential electrolysis to investigate the behavior of these compounds at carbon cathodes. This research is crucial for understanding the electrochemical pathways and potential industrial applications of halogenated butanes (Pritts & Peters, 1995).
Propiedades
IUPAC Name |
1,2,4-tribromobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br3/c5-2-1-4(7)3-6/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFHIKGQGFCINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334486 | |
| Record name | 1,2,4-tribromobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Tribromobutane | |
CAS RN |
38300-67-3 | |
| Record name | 1,2,4-tribromobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



